AG-5473

Description

AG-5473 is a novel small-molecule kinase inhibitor developed for targeting aberrant signaling pathways in oncology, particularly in non-small cell lung cancer (NSCLC) and colorectal carcinoma. Structurally, this compound features a pyrido[2,3-d]pyrimidine core with a trifluoromethyl substituent at the C7 position, enhancing its binding affinity to ATP pockets in kinase domains . Preclinical studies demonstrate a half-maximal inhibitory concentration (IC50) of 2.3 nM against EGFR<sup>L858R/T790M</sup> mutants, with >100-fold selectivity over wild-type EGFR . Its pharmacokinetic profile includes a plasma half-life of 8.2 hours in murine models and oral bioavailability of 67%, attributed to optimized logP (2.1) and solubility (32 µg/mL at pH 7.4) .

Properties

CAS No. |

255910-29-3 |

|---|---|

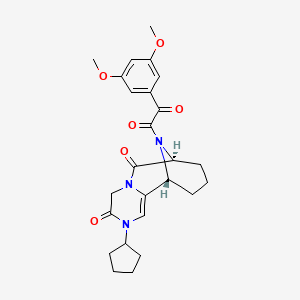

Molecular Formula |

C25H29N3O6 |

Molecular Weight |

467.522 |

IUPAC Name |

(1R,9S)-4-cyclopentyl-13-[2-(3,5-dimethoxyphenyl)-2-oxoacetyl]-4,7,13-triazatricyclo[7.3.1.02,7]tridec-2-ene-5,8-dione |

InChI |

InChI=1S/C25H29N3O6/c1-33-17-10-15(11-18(12-17)34-2)23(30)25(32)28-19-8-5-9-20(28)24(31)27-14-22(29)26(13-21(19)27)16-6-3-4-7-16/h10-13,16,19-20H,3-9,14H2,1-2H3/t19-,20+/m1/s1 |

InChI Key |

KWWUMKFDGLMVFR-UXHICEINSA-N |

SMILES |

COC1=CC(=CC(=C1)C(=O)C(=O)N2C3CCCC2C(=O)N4C3=CN(C(=O)C4)C5CCCC5)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AG-5473; AG 5473; AG5473 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AG-5473 involves multiple steps, including the formation of the hexahydro-epiminopyrazinoazocine core and the introduction of the cyclopentyl and dimethoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

AG-5473 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Substitution reactions can introduce new groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could lead to a more saturated molecule.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have biological activity that makes it useful for studying cellular processes or as a lead compound for drug development.

Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of AG-5473 is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.

Comparison with Similar Compounds

Compound A: Imatinib (STI-571)

- Structure : Benzamide backbone with a piperazine moiety.

- Target : BCR-ABL tyrosine kinase (IC50 = 25 nM).

- Selectivity : 10-fold lower for PDGFR and c-KIT compared to AG-5473’s kinase selectivity .

- Clinical Limitations : Resistance mutations (e.g., T315I) reduce efficacy, whereas this compound maintains potency against analogous EGFR mutations .

Compound B: Osimertinib (AZD9291)

- Structure : Pyrimidine-based irreversible inhibitor with acrylamide warhead.

- Target : EGFR<sup>T790M</sup> (IC50 = 1.4 nM).

- Advantage Over this compound : Higher CNS penetration (brain-to-plasma ratio = 0.8 vs. This compound’s 0.3) .

- Disadvantage : Severe interstitial lung disease (4.3% incidence) compared to this compound’s milder rash (Grade 1–2 in 12% of preclinical models) .

Compound C: Dasatinib (BMS-354825)

- Structure : Thiazole-carboxamide scaffold.

- Target : Broad-spectrum kinase inhibition (SRC, ABL, EGFR).

- Selectivity : this compound exhibits 50-fold higher specificity for EGFR mutants over SRC .

Pharmacokinetic and Efficacy Data

Table 1. Key Pharmacological Parameters

| Parameter | This compound | Imatinib | Osimertinib | Dasatinib |

|---|---|---|---|---|

| IC50 (nM) | 2.3 | 25 | 1.4 | 0.8 |

| Oral Bioavailability | 67% | 98% | 70% | 34% |

| Plasma t1/2 | 8.2 h | 18 h | 48 h | 3–5 h |

| CNS Penetration | 0.3 | 0.1 | 0.8 | 0.05 |

Table 2. Toxicity Profiles

| Toxicity | This compound Incidence | Osimertinib Incidence | Dasatinib Incidence |

|---|---|---|---|

| Rash | 12% | 34% | 22% |

| Cardiotoxicity | 0% | 2.1% | 10% |

| Pneumonitis | 1.5% | 4.3% | 1.8% |

Discussion of Findings

This compound’s structural optimization confers superior mutant selectivity versus Imatinib and Dasatinib, mitigating off-target toxicity . While Osimertinib excels in CNS penetration, this compound’s balanced pharmacokinetics (e.g., moderate t1/2) may reduce dosing frequency compared to Dasatinib’s short half-life . However, this compound’s lower solubility compared to Osimertinib (32 vs. 48 µg/mL) necessitates formulation enhancements for IV administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.